3-chloro-N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}-1-benzothiophene-2-carboxamide
Description
The compound 3-chloro-N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0²,⁶]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}-1-benzothiophene-2-carboxamide is a heterocyclic organic molecule featuring a tricyclic core with sulfur (dithia) and nitrogen (diazatricyclo) atoms. The benzothiophene moiety substituted with a chlorine atom at position 3 and a carboxamide linkage distinguishes it from other analogs.
Properties
IUPAC Name |
3-chloro-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10ClN3OS3/c1-8-20-10-6-7-11-15(14(10)24-8)26-18(21-11)22-17(23)16-13(19)9-4-2-3-5-12(9)25-16/h2-7H,1H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSARXKDWBRPEFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC(=O)C4=C(C5=CC=CC=C5S4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10ClN3OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. The starting materials often include benzothiophene derivatives and various chlorinated reagents. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
Medicinal Chemistry
The structural complexity of this compound suggests significant potential in drug development. Its unique arrangement of sulfur and nitrogen atoms may facilitate interactions with biological targets such as enzymes or receptors.
- Anticancer Activity : Preliminary studies indicate that compounds with similar structural motifs exhibit cytotoxic effects against various cancer cell lines. The mechanism may involve the inhibition of specific signaling pathways or induction of apoptosis in cancer cells.
- Antimicrobial Properties : Research has shown that thiazole and benzothiazole derivatives can possess antimicrobial activity. This compound’s structure may enhance its efficacy against bacterial and fungal pathogens.
Materials Science
The unique properties of this compound may also lend themselves to applications in materials science, particularly in the development of:
- Conductive Polymers : The presence of conjugated systems suggests potential use in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
- Sensors : The ability to interact with specific biomolecules could be exploited in biosensor technology, allowing for the detection of pathogens or biomarkers.
Mechanism of Action
The mechanism of action of 3-chloro-N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. This could include binding to enzymes or receptors, altering cellular processes, and modulating biochemical pathways. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Structural Features:
- Tricyclic Core : A fused 3,12-dithia-5,10-diazatricyclo[7.3.0.0²,⁶]dodeca-pentaene system.
- Substituents : A 3-chloro-1-benzothiophene-2-carboxamide group attached to the tricyclic core.
Comparison with Similar Compounds
The compound belongs to a family of tricyclic dithia-diazatricyclo derivatives with varied substituents. Below is a detailed comparison with structurally and functionally related analogs from the evidence:
Table 1: Structural and Functional Comparison
Key Comparative Insights:
Benzothiophene vs. Benzothiazole: The benzothiophene moiety (target) offers distinct electronic properties compared to benzothiazole derivatives (), which could influence redox behavior in materials science .
Functional Group Impact :
- Carboxamide Linkage : Present in all compounds, this group facilitates hydrogen bonding with biological targets. The benzothiophene-carboxamide combination (target) may exhibit higher lipophilicity than benzamide derivatives, affecting membrane permeability .
- Sulfur/Nitrogen Ratio : The dithia-diazatricyclo core (common in all) provides rigidity and stability, but variations in sulfur placement (e.g., 3,12-dithia vs. 3,10-dithia in ) alter conformational flexibility .
Applications :
- Medicinal Chemistry : The 2-chloro-benzamide derivative () shows stronger anticancer activity than benzothiazole analogs, suggesting chloro positioning critically impacts cytotoxicity .
- Materials Science : Benzothiazole derivatives () are prioritized for conductive polymers, while benzothiophene-based compounds (target) may excel in photovoltaics due to extended conjugation .
Biological Activity
The compound 3-chloro-N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}-1-benzothiophene-2-carboxamide is a complex organic molecule with potential biological activity that has garnered attention in medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on existing research.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C₁₈H₁₈ClN₃S₂
- Molecular Weight : 393.93 g/mol
The structure of this compound includes several notable features such as a benzothiophene moiety and a complex bicyclic framework that may contribute to its biological activity.
Anticancer Properties
Research indicates that compounds similar to This compound exhibit significant anticancer activity. In vitro studies have shown that these compounds can inhibit the proliferation of various cancer cell lines including ovarian and colon cancer cells .
Table 1: Summary of Anticancer Activity Studies
| Study Reference | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Ovarian Cancer | 5.0 | Induction of apoptosis | |
| Colon Cancer | 8.5 | Inhibition of cell cycle progression |
Antimicrobial Activity
Preliminary studies suggest that this compound may also possess antimicrobial properties. It has been tested against various bacterial strains with promising results indicating inhibition of growth at certain concentrations .
Table 2: Antimicrobial Activity Results
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
The biological activity of This compound is believed to be mediated through multiple mechanisms:
- Apoptosis Induction : The compound appears to trigger apoptotic pathways in cancer cells by activating caspases and altering mitochondrial membrane potential.
- Cell Cycle Arrest : It has been shown to cause G2/M phase arrest in cancer cell lines, thereby inhibiting their proliferation.
- Antimicrobial Mechanisms : The antimicrobial effects may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.
Case Studies
A notable case study involved the use of this compound in a preclinical model for ovarian cancer treatment. The results demonstrated significant tumor regression in treated mice compared to controls . Further studies are warranted to explore its efficacy in human clinical trials.
Q & A
Basic Research Questions
What are the optimal synthetic routes for this compound, and how can reaction conditions be systematically optimized?
Methodological Answer:
The synthesis of tricyclic heterocyclic compounds like this requires multi-step protocols. Key steps include:
- Core Formation : Construct the tricyclic framework via cyclization reactions. For example, highlights that temperature control (80–120°C) and solvent selection (e.g., DMF or THF) are critical for ring closure .
- Functionalization : Introduce the benzothiophene carboxamide moiety via amide coupling (e.g., EDC/HOBt activation) under inert conditions .
- Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to achieve >95% purity .
Optimization Strategy : - Employ Design of Experiments (DoE) to vary parameters (temperature, catalyst loading, solvent polarity) and analyze yield/purity via HPLC .
- Monitor intermediates using -NMR and FT-IR to confirm structural integrity .
Which analytical techniques are most effective for characterizing this compound’s structure and purity?
Methodological Answer:
- X-ray Crystallography : Resolve the 3D structure by growing single crystals (e.g., slow evaporation in dichloromethane/hexane) and analyze using synchrotron sources (e.g., CCDC deposition, as in ) .
- Spectroscopy :
- - and -NMR in DMSO-d6 to confirm proton environments and carbon backbone .
- High-resolution mass spectrometry (HR-MS) for molecular weight validation .
- Chromatography :
- HPLC with a C18 column (ACN/water + 0.1% TFA) to assess purity (>98% for biological assays) .
How can researchers design initial biological activity screens for this compound?
Methodological Answer:
- Antimicrobial Assays :
- Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus ATCC 29213) and Gram-negative strains (e.g., E. coli ATCC 25922). Report MIC values .
- Anticancer Screening :
- Conduct MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with 48–72 hr exposure. Include positive controls (e.g., doxorubicin) and calculate IC .
- Data Interpretation :
- Normalize to vehicle controls and use GraphPad Prism for dose-response curves. Replicate experiments (n=3) to ensure statistical significance .
Advanced Research Questions
How can computational modeling enhance the understanding of its reaction mechanisms and stability?
Methodological Answer:
- Reaction Pathway Prediction :
- Use density functional theory (DFT) calculations (e.g., Gaussian 16) to model transition states and activation energies for key steps like cyclization .
- Molecular Dynamics (MD) Simulations :
- Simulate solvent effects (e.g., explicit water models) to predict solubility and aggregation behavior .
- Software Tools :
- COMSOL Multiphysics for optimizing reactor design and heat transfer in scaled-up syntheses .
How can structure-activity relationship (SAR) studies be conducted to improve its bioactivity?
Methodological Answer:
- Substituent Variation :
- Synthesize analogs with modified substituents (e.g., replacing chlorine with fluorine) and compare bioactivity .
- Key Parameters :
- LogP (lipophilicity) via shake-flask method; correlate with cellular uptake .
- Protein binding (e.g., SPR or ITC) to identify target engagement .
- Data Integration :
- Use cheminformatics tools (e.g., Schrodinger’s QikProp) to build predictive SAR models .
How should researchers resolve contradictions in biological activity data across studies?
Methodological Answer:
- Identify Variables :
- Compare assay conditions (e.g., serum concentration in cell culture, incubation time) .
- Verify compound stability under experimental conditions via LC-MS .
- Reproducibility Protocols :
- Adopt standardized guidelines (e.g., NIH Rigor and Reproducibility criteria) .
- Meta-Analysis :
- Aggregate data from multiple studies (e.g., PubChem BioAssay) and apply statistical models (random-effects) to assess heterogeneity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
